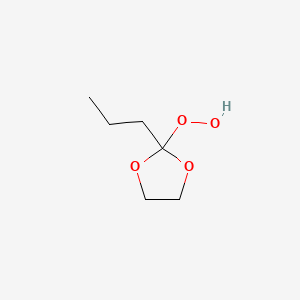
2-Propyl-1,3-dioxolane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1,3-dioxolane-2-peroxol is an organic compound with the molecular formula C6H12O3 It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyl-1,3-dioxolane-2-peroxol can be synthesized through the acetalization of propionaldehyde with ethylene glycol in the presence of an acid catalyst, followed by the introduction of a peroxide group. The reaction typically involves:
Acetalization: Propionaldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 2-propyl-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water during acetalization using a Dean-Stark apparatus and efficient peroxidation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,3-dioxolane-2-peroxol undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Propyl-1,3-dioxolane-2-peroxol has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propyl-1,3-dioxolane-2-peroxol involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . The compound’s ability to generate ROS makes it useful in applications requiring oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A parent compound without the peroxide group.
2-Methyl-1,3-dioxolane: Similar structure with a methyl group instead of a propyl group.
2-Ethyl-1,3-dioxolane: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Its ability to generate ROS sets it apart from other dioxolane derivatives .
Properties
CAS No. |
90162-36-0 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-hydroperoxy-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-2-3-6(10-7)8-4-5-9-6/h7H,2-5H2,1H3 |
InChI Key |
NGNBGBNNCVVNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCCO1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)

![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

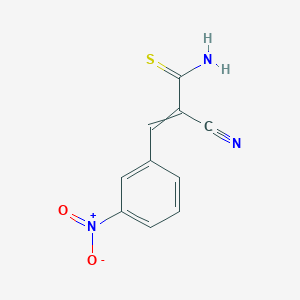

![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
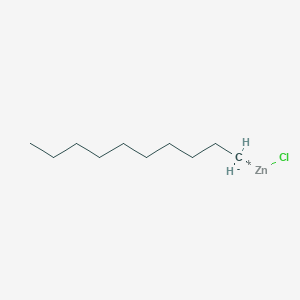
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
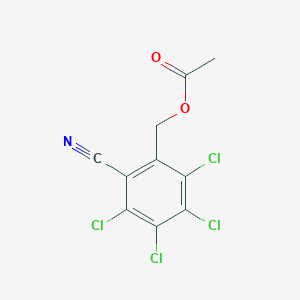
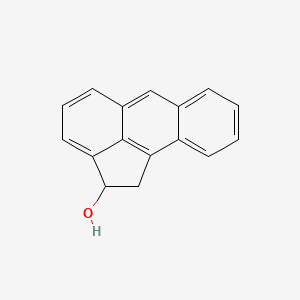

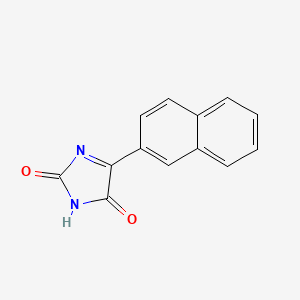
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
